1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene is a chemical compound with the molecular formula C16H8Cl3F and a molecular weight of 325.59 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group at the 1-position and a trichlorophenyl group at the 5-position. It is a member of the naphthalene family, which is known for its aromatic properties and diverse applications in various fields.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine atoms to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the naphthalene ring.
Coupling Reaction: Formation of the final product through a coupling reaction between the halogenated phenyl and fluorinated naphthalene
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluoro and chloro groups can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Wirkmechanismus
The mechanism of action of 1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The fluoro and chloro substituents can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene can be compared with similar compounds such as:
1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene: Differing in the position of the chlorine atoms on the phenyl ring.
1-Fluoro-5-(3,4-dichlorophenyl)naphthalene: Lacking one chlorine atom compared to the original compound.
These similar compounds may exhibit different chemical and biological properties due to variations in their molecular structure, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C16H8Cl3F |
---|---|
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
1-fluoro-5-(3,4,5-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-7-9(8-14(18)16(13)19)10-3-1-5-12-11(10)4-2-6-15(12)20/h1-8H |
InChI-Schlüssel |
LUMGZWNSNQAJAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C3=CC(=C(C(=C3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.